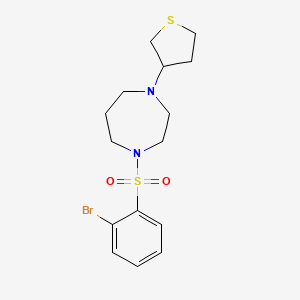

1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Description

1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a 2-bromobenzenesulfonyl group at position 1 and a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety at position 2. The thiolan-3-yl group introduces a sulfur-containing heterocycle, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2S2/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYHIWRJJVLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Br)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

Introduction of the Bromobenzenesulfonyl Group: This step often involves sulfonylation reactions using 2-bromobenzenesulfonyl chloride in the presence of a base.

Attachment of the Thiolan-3-yl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzenesulfonyl group can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-brominated or de-sulfonylated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Key Observations :

- Halogen Influence : Bromine in the target compound may enhance binding to aromatic pockets in biological targets compared to chlorine or methoxy groups .

- Steric and Solubility Profiles : The sulfonyl group likely increases aqueous solubility relative to benzoyl or thioether analogs, while bromine adds steric bulk that could affect molecular recognition .

Biological Activity

1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action, supported by data tables and case studies.

- Molecular Formula : C₁₃H₁₄BrN₂O₂S

- Molecular Weight : 356.23 g/mol

- CAS Number : 139021-59-3

Synthesis

The synthesis of 1-(2-bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves the reaction of 2-bromobenzenesulfonyl chloride with thiolane derivatives in the presence of bases. The reaction conditions can vary, impacting yield and purity.

Anticonvulsant Activity

A notable study investigated the anticonvulsant properties of similar diazepane derivatives, indicating that modifications in the structure can significantly influence their efficacy. The mechanism was suggested to involve modulation of benzodiazepine receptors, which are critical in controlling seizure activity.

| Compound | Model | Efficacy | Mechanism |

|---|---|---|---|

| Diazepane Derivative A | PTZ | High | Benzodiazepine receptor modulation |

| Diazepane Derivative B | MES | Moderate | Unknown mechanism |

Antimicrobial Activity

Research has also pointed to potential antimicrobial properties of sulfonamide derivatives. The presence of the bromobenzenesulfonyl moiety may enhance activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

Case Study 1: Anticonvulsant Screening

In a study published in PubMed, a series of diazepane derivatives were screened for anticonvulsant activity using the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The compound demonstrated significant anticonvulsant effects, suggesting its potential utility in treating epilepsy-related disorders .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of related sulfonamide compounds against clinical strains of bacteria. Results indicated that modifications in the sulfonamide group could lead to enhanced antibacterial activity, particularly against resistant strains .

The biological activity of 1-(2-bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can be attributed to several mechanisms:

- Receptor Modulation : Interaction with GABA_A receptors may enhance inhibitory neurotransmission.

- Enzyme Inhibition : Potential inhibition of bacterial enzymes involved in cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.